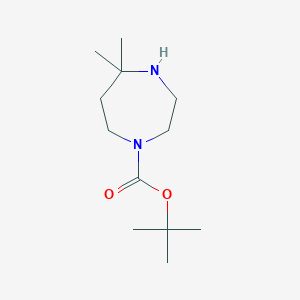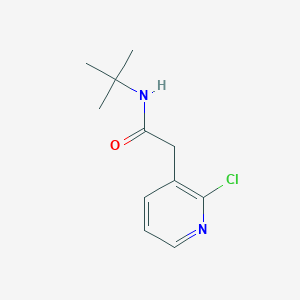
N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen-Bonding Patterns
N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide exhibits unique hydrogen-bonding patterns. For instance, in a study by López et al. (2010), a variant of this compound was linked into a chain of centrosymmetric rings via a combination of hydrogen bonds and C-H...pi(arene) hydrogen bonds, indicating its potential for creating structured molecular assemblies (López et al., 2010).
Crystal Structure and Vibrational Properties
The crystal structure and vibrational properties of derivatives of this compound play major roles in chemical fields and are core fragments of various drug molecules. Chen et al. (2021) studied these aspects, providing insights into the compound's structural and physical characteristics (Chen et al., 2021).
Synthesis and Optimization
The compound's synthesis and structural optimization have been explored, as in a study by Jacobs et al. (2013), where this compound derivatives were used as noncovalent inhibitors for the SARS-CoV 3CL protease (Jacobs et al., 2013).
Catalytic Applications
He et al. (2018) demonstrated the use of derivatives in catalytic applications, such as a tandem radical carbamoylation/cyclization reaction, indicating its utility in synthesizing complex organic compounds (He et al., 2018).
Antitumor Activity
This compound derivatives have shown antitumor activities. Wu et al. (2017) synthesized and evaluated variants for their in vitro antiproliferative activity, revealing potential therapeutic applications (Wu et al., 2017).
Synthesis of Novel Compounds
Karpina et al. (2019) explored the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, indicating the compound's role in creating new chemical entities with potential biological activities (Karpina et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound interacts with its target, CYP51, by inhibiting the formation of ergosterol . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, affecting its fluidity and permeability .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico . .
Result of Action
The result of the compound’s action is the inhibition of fungal growth . It exhibits potent activity against Candida spp., including several multidrug-resistant strains . The compound’s minimum inhibitory concentration ranges from 4 to 16 µg/mL, and the minimum fungicidal concentration is in the range of 4‒32 µg/mL .
Análisis Bioquímico
Biochemical Properties
N-tert-Butyl-2-(2-chloropyridin-3-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to receptor proteins, leading to changes in their conformation and activity. It also acts as an inhibitor for certain enzymes, such as kinases, by competing with natural substrates for binding sites. These interactions result in downstream effects on cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over time when exposed to light or extreme temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers a significant change in biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450s, which convert it into various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows the compound to interact with organelle-specific proteins and enzymes, thereby modulating their activity and contributing to its overall biological effects .
Propiedades
IUPAC Name |
N-tert-butyl-2-(2-chloropyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)14-9(15)7-8-5-4-6-13-10(8)12/h4-6H,7H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKQFGJXXCUEGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)
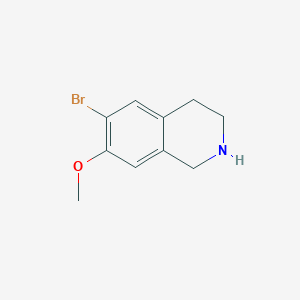
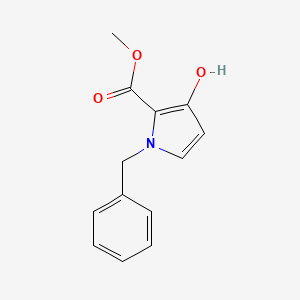

![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)
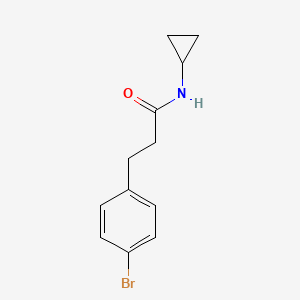
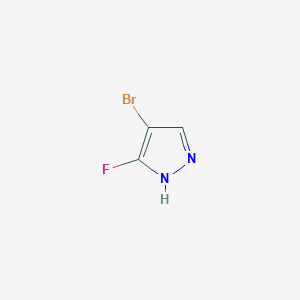
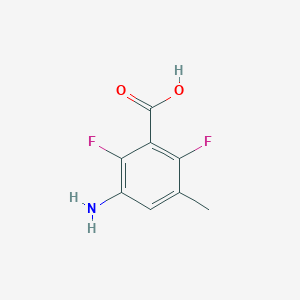

![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)
